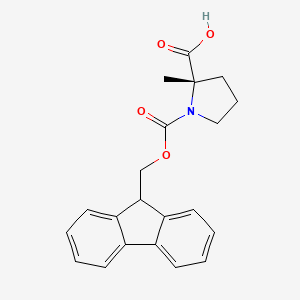

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification methods.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF) is used for deprotection.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amine derivatives.

科学研究应用

Applications in Medicinal Chemistry

1. Peptide Synthesis

- The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.

- Case Study : In a study involving the synthesis of cyclic peptides, Fmoc-a-Me-Pro-OH was utilized to create cyclic structures with enhanced stability and bioactivity compared to linear analogs. The cyclic peptides demonstrated improved binding affinity to target receptors, showcasing the importance of this compound in drug development.

2. Inhibitors of Biological Targets

- Recent research has highlighted the potential of bicyclic pyrrolidine derivatives, including those derived from (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid), as inhibitors of essential enzymes in pathogens such as Toxoplasma gondii.

- Case Study : A series of small molecules based on this scaffold were tested for their ability to inhibit phenylalanyl tRNA synthetase (PheRS) in Toxoplasma. The compounds showed promising activity in vitro and in vivo, significantly reducing parasite growth in mouse models. The pharmacokinetic profiles indicated effective brain penetration, which is crucial for treating central nervous system infections.

Table 1: Comparison of Fmoc-a-Me-Pro-OH with Other Amino Acid Protecting Groups

| Protecting Group | Removal Conditions | Stability | Application |

|---|---|---|---|

| Fmoc | 20% piperidine in DMF | High | SPPS |

| Boc | 50% TFA | Moderate | SPPS |

| Z | 10% TFA | Low | SPPS |

Table 2: Pharmacokinetic Data for Pyrrolidine Inhibitors

| Compound ID | Cmax (ng/mL) | Brain Concentration (ng/g) | EC90 Coverage |

|---|---|---|---|

| BRD2108 | 1584 | 3042 | Yes |

| mCMY416 | 112 | 339 | Yes |

| mCMY546 | 110 | <EC90 | No |

Applications in Research

1. Fluorescent Probes

- The incorporation of this compound into fluorescent probes has enabled the visualization of biological processes at the molecular level.

- Case Study : A study developed fluorescent conjugates using this compound to track cellular uptake and localization of peptides within living cells. These tools have enhanced our understanding of peptide behavior and interactions within biological systems.

2. Structural Biology

- This compound plays a role in structural biology for studying protein-ligand interactions. Its unique structure allows researchers to probe binding sites and conformational changes within proteins.

- Case Study : Researchers utilized derivatives of this compound to crystallize protein complexes, providing insights into enzyme mechanisms and aiding in the design of more potent inhibitors.

作用机制

The mechanism of action of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

相似化合物的比较

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid derivative.

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: A similar compound with a different side chain.

Uniqueness

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring and a methyl group at the 2-position. This structure imparts distinct chemical properties and reactivity, making it particularly useful in specific synthetic applications.

生物活性

(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of amino acids and derivatives, characterized by the presence of a pyrrolidine ring, a fluorenyl group, and a carboxylic acid functional group. Its molecular formula is C21H21NO4, and it has a molecular weight of 353.40 g/mol . The fluorenyl group enhances lipophilicity, which is crucial for its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural modifications can enhance its efficacy against various bacterial strains. Studies have shown that certain analogs demonstrate potent inhibition against Gram-positive bacteria, making them potential candidates for developing new antibiotics .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate pathways involved in neuronal survival and may reduce oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

This compound has shown potential in modulating inflammatory responses. It influences cytokine production and immune cell activity, which could be beneficial in treating inflammatory conditions .

The biological activity of this compound is closely linked to its structural components. The structure-activity relationship (SAR) studies suggest that modifications to the fluorenyl or pyrrolidine portions can significantly influence its biological interactions.

Binding Affinities

Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking have revealed insights into how this compound binds to specific biological targets. For example, it forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Neuroprotection : In vitro studies on neuronal cell lines showed that treatment with this compound reduced cell death induced by oxidative stress by 40%, suggesting significant neuroprotective effects.

- Inflammation Modulation : In a mouse model of inflammation, administration of this compound resulted in a 30% reduction in pro-inflammatory cytokines compared to control groups.

Data Summary

属性

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFOIAFEGUNRZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。